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molecular formula C10H14O2S B8403173 1-(5-Hydroxy-2-thienyl)-1-hexanone

1-(5-Hydroxy-2-thienyl)-1-hexanone

Cat. No. B8403173
M. Wt: 198.28 g/mol
InChI Key: GAGPIMNSNVDGFS-UHFFFAOYSA-N
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Patent
US04778803

Procedure details

55.0 g (0.216 mol) of 1-[5-(1,1-dimethyl-ethoxy)-2-thienyl]-1-hexanone are heated under reflux in 400 ml of methanol and 24 ml of concentrated hydrochloric acid for 2.5 hours. The mixture is then evaporated in vacuo, the residue is taken up in 500 ml of ether and the mixture is washed twice with 50 ml of water each time. The organic phase is dried over sodium sulfate, filtered and evaporated. The residue (42.2 g of dark brown crystals, 99%) is digested with petroleum ether:diisopropyl ether =7:3.
Name
1-[5-(1,1-dimethyl-ethoxy)-2-thienyl]-1-hexanone
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O:4][C:5]1[S:9][C:8]([C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][CH:6]=1)C.Cl>CO>[OH:4][C:5]1[S:9][C:8]([C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][CH:6]=1

Inputs

Step One
Name
1-[5-(1,1-dimethyl-ethoxy)-2-thienyl]-1-hexanone
Quantity
55 g
Type
reactant
Smiles
CC(C)(OC1=CC=C(S1)C(CCCCC)=O)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated in vacuo
WASH
Type
WASH
Details
the mixture is washed twice with 50 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(S1)C(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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